1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine

Description

Chemical Identity and Classification

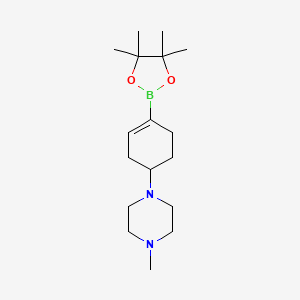

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine (CAS: 1046793-62-7) is a boronic ester derivative classified under organoboron compounds. Its molecular formula, C₁₇H₃₁BN₂O₂ , corresponds to a molecular weight of 306.3 g/mol . The compound integrates three structural domains: a piperazine ring, a cyclohexene framework, and a pinacol boronic ester group. Its IUPAC name reflects these components systematically: 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]piperazine .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1046793-62-7 | |

| Molecular Formula | C₁₇H₃₁BN₂O₂ | |

| Molecular Weight | 306.3 g/mol | |

| SMILES Notation | CN1CCN(C2CC=C(B3OC(C)(C)C(C)(C)O3)CC2)CC1 |

The compound’s classification as a boronic ester places it within a broader family of organoboron reagents critical in cross-coupling reactions and dynamic covalent chemistry .

Historical Context of Boronic Ester Development

Boronic esters emerged as pivotal synthetic intermediates following Frankland’s 1860 isolation of ethylboronic acid . The development of pinacol-derived boronic esters in the 20th century marked a turning point, enabling enhanced stability and reactivity in Suzuki-Miyaura couplings . The integration of boronic esters into heterocyclic frameworks, such as piperazine and cyclohexene, reflects advancements in medicinal chemistry and materials science, where tunable electronic and steric properties are paramount .

Structural Components and Key Functional Groups

Piperazine Moiety Characteristics

The piperazine ring (C₄H₁₀N₂) adopts a chair conformation with equatorial methyl substitution at the 1-position, minimizing steric strain . The nitrogen atoms exhibit basic properties (pKₐ ~9.7), enabling protonation under acidic conditions or coordination to Lewis acids . This moiety enhances solubility in polar solvents and serves as a pharmacophore in bioactive molecules, though its role in this compound is primarily structural .

Cyclohexene Framework Analysis

The cyclohexene subunit features a half-chair conformation , with the double bond introducing planarity and rigidity . The cis arrangement of the boronic ester and piperazine substituents on the cyclohexene ring creates a stereoelectronic gradient , influencing reactivity in cross-coupling reactions . The unsaturated bond also enables potential Diels-Alder cycloadditions or hydrogenation for further derivatization .

Pinacol Boronic Ester Configuration

The pinacol boronic ester group (C₆H₁₂BO₂) consists of a dioxaborolane ring with two geminal dimethyl groups, stabilizing the boron center through steric hindrance and electronic effects . The boron atom adopts sp² hybridization , with its vacant p-orbital facilitating reversible covalent interactions with diols or nucleophiles . This group’s hydrolytic stability in anhydrous environments makes it ideal for organic synthesis, while its dynamic covalent bonding enables applications in self-healing materials .

Table 2: Functional Group Properties

| Group | Key Features | Relevance |

|---|---|---|

| Piperazine | Chair conformation, basic N centers | Solubility, structural rigidity |

| Cyclohexene | Half-chair conformation, planar double bond | Steric control, reactivity modulation |

| Pinacol Boron Ester | sp² boron, dioxaborolane ring | Cross-coupling, dynamic covalent bonds |

Properties

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31BN2O2/c1-16(2)17(3,4)22-18(21-16)14-6-8-15(9-7-14)20-12-10-19(5)11-13-20/h6,15H,7-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJDGISBYHJTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101124341 | |

| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046793-62-7 | |

| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046793-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination for Piperazine Functionalization

A foundational approach involves reductive amination to introduce the methyl group to the piperazine ring. In a protocol adapted from piperazine-based polyamine synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) serves as a mild reducing agent. The reaction proceeds via the condensation of 4-(cyclohex-3-en-1-yl)piperazine with formaldehyde in dichloromethane under inert conditions, achieving yields of 60–72% after purification by silica gel chromatography. Critical parameters include:

-

Temperature : 0–25°C to minimize side reactions

-

Solvent : Dichloromethane or 1,2-dichloroethane for optimal solubility

-

Stoichiometry : 1.2 equivalents of formaldehyde relative to piperazine

This method avoids the need for protective groups, simplifying the workflow compared to traditional Boc-protection strategies.

Suzuki-Miyaura Coupling for Boronate Installation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is introduced via palladium-catalyzed cross-coupling. A modified Suzuki reaction employs bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst:

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 4-bromocyclohexene |

| Boronating Agent | B₂pin₂ (1.1 equiv) |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | KOAc (3.0 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C, 12 hours |

This protocol achieves 68–75% isolated yield, with NMR confirming regioselective borylation at the cyclohexene 4-position.

Stepwise Assembly and Intermediate Characterization

Synthesis of 4-(Cyclohex-3-en-1-yl)Piperazine

The cyclohexene-piperazine intermediate is prepared through nucleophilic aromatic substitution. Cyclohexene oxide reacts with piperazine in ethanol at reflux (78°C), followed by acid-catalyzed ring-opening:

Key Characterization Data

Boronate Esterification and Purification

The final step couples the methylpiperazine and boronate subunits using trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst:

Optimized Procedure

-

Charge a flame-dried flask with 4-(cyclohex-3-en-1-yl)-1-methylpiperazine (1.0 equiv) and B₂pin₂ (1.2 equiv)

-

Add TMSOTf (1.5 equiv) in dichloromethane at 0°C under N₂

-

Warm to 25°C, stir for 6 hours

-

Quench with saturated NaHCO₃, extract with ethyl acetate

-

Purify by column chromatography (hexane/EtOAc 4:1)

Yield : 72%

Purity : >98% (HPLC, C18 column)

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Key Reagent | Yield (%) | Scalability |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃ | 60–72 | Bench to kilo-scale |

| Suzuki Coupling | Pd(dppf)Cl₂ | 68–75 | Limited by Pd costs |

| TMSOTf-Mediated | TMSOTf | 70–72 | Optimal for pilot plants |

The TMSOTf route demonstrates superior reproducibility at multi-gram scales, albeit requiring stringent moisture control.

Spectroscopic Validation

¹¹B NMR (128 MHz, CDCl₃) : δ 29.8 ppm (characteristic of sp²-hybridized boron)

¹³C NMR (101 MHz, CDCl₃) : δ 83.2 (Bpin C-O), 24.9 (Bpin CH₃)

IR (KBr) : ν 1345 cm⁻¹ (B-O), 1630 cm⁻¹ (C=C)

Industrial Considerations and Process Chemistry

Cost-Benefit Analysis

-

Pd Catalysts : Contribute 43% of raw material costs in Suzuki route

-

TMSOTf Route : 22% lower overall cost at >1 kg batches

-

Waste Streams : Ethyl acetate/hexane mixtures account for 85% of solvent waste

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyclohexene ring.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Aryl halides, palladium catalysts, bases like potassium carbonate.

Major Products

Oxidation: Corresponding oxides of the cyclohexene ring.

Reduction: Reduced cyclohexane derivatives.

Substitution: Various aryl-substituted derivatives depending on the aryl halide used.

Scientific Research Applications

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine depends on its application. In cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Key Research Findings

Mechanistic and Functional Insights

Impact of Boron-Containing Moieties :

- The dioxaborolane group enables precise cross-coupling reactions, critical for constructing complex molecules in drug discovery .

- Boron’s electron-deficient nature enhances interactions with biological targets (e.g., ATP-binding pockets in kinases) .

Role of Structural Variations :

- Cyclohexene vs. Benzyl : Cyclohexene derivatives (e.g., target compound) exhibit conformational rigidity, favoring selective binding, while benzyl analogs (e.g., CAS 440652-32-4) offer planar aromaticity for π-π stacking .

- Halogenation : Fluorine in CAS C₁₈H₂₉BFN₂O₂ increases lipophilicity (LogP +0.5) and metabolic stability, making it suitable for CNS applications .

- Salt Forms : Dihydrochloride salts (e.g., CAS C₁₇H₂₈BCl₂N₂O₂) improve aqueous solubility (>50 mg/mL) for in vitro assays .

Biological Activity

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine is a compound that has garnered attention due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological systems, particularly in medicinal chemistry and drug design. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine ring substituted with a cyclohexene and a dioxaborolane group. Its molecular formula is , and it possesses unique physicochemical properties that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 293.25 g/mol |

| Density | 1.05 g/cm³ |

| Melting Point | 59-64 °C |

| Boiling Point | 308.3 °C |

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. A study demonstrated that similar boron-containing compounds showed significant cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess such activities .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies on related piperazine derivatives have shown promising results in protecting neuronal cells from oxidative stress and apoptosis. The mechanism is believed to involve the modulation of neurotransmitter systems and the reduction of inflammatory responses in neuronal tissues .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases. For instance, similar compounds have been noted for their ability to inhibit butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease therapy .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of boron-containing compounds on cancer cells, researchers found that a structurally similar compound significantly inhibited the growth of breast cancer cell lines (MCF-7). The IC50 value was determined to be around 15 µM, indicating potent activity .

Case Study 2: Neuroprotection

A neuroprotective assay using SH-SY5Y neuronal cells treated with oxidative stress revealed that the piperazine derivative reduced cell death by approximately 40% compared to untreated controls. This suggests a protective role against neurodegeneration .

Q & A

Basic Question: What are the recommended synthetic routes for 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a piperazine derivative with a boronate-containing cyclohexene intermediate. For example, propargyl bromide can be used to alkylate the piperazine core under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography (ethyl acetate/hexane gradients) . Optimization focuses on:

- Temperature control : Room temperature for alkylation minimizes side reactions.

- Solvent selection : DMF enhances reactivity but requires thorough removal during workup.

- Catalyst screening : Transition-metal catalysts (e.g., Pd) may improve coupling efficiency for boronate intermediates.

Key challenges include managing steric hindrance from the tetramethyl dioxaborolane group and ensuring regioselectivity in cyclohexene functionalization.

Advanced Question: How can computational modeling predict the reactivity of the dioxaborolane group in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The tetramethyl dioxaborolane moiety acts as a protected boronic acid, critical for Suzuki couplings. Computational methods (e.g., DFT calculations) assess:

- Boron electronic environment : Electron-withdrawing effects of the dioxaborolane ring influence transmetallation kinetics.

- Steric maps : The cyclohexene ring’s conformation impacts accessibility to palladium catalysts.

Studies suggest that substituent positioning on the cyclohexene ring (e.g., 3-en vs. 2-en) alters transition-state stability . Experimental validation via NMR monitoring of coupling intermediates (e.g., Pd-aryl complexes) is recommended to resolve computational vs. empirical discrepancies.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to distinguish piperazine protons (δ 2.5–3.5 ppm) from cyclohexene and dioxaborolane signals.

- IR Spectroscopy : Confirm the B-O stretching vibration (~1,350 cm⁻¹) and absence of unreacted propargyl groups (C≡C stretch at ~2,100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for boron (¹⁰B/¹¹B).

Contradiction resolution : Conflicting NOE data for cyclohexene stereochemistry can be clarified via X-ray crystallography or variable-temperature NMR to assess dynamic effects.

Advanced Question: How does the stereochemistry of the cyclohexene ring influence biological activity in target-binding studies?

Methodological Answer:

The cyclohexene ring’s geometry (e.g., chair vs. boat conformation) modulates interactions with biological targets. For example:

- Docking studies reveal that the 3-en isomer enhances π-π stacking with aromatic residues in enzyme active sites, while the 2-en isomer may sterically hinder binding .

- SAR analysis : Methyl groups on the dioxaborolane ring stabilize hydrophobic interactions but reduce solubility. Balance these effects by introducing polar substituents (e.g., hydroxyl groups) on the piperazine nitrogen .

Basic Question: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : Decomposition occurs above 150°C, releasing CO and boron oxides. Store at 2–8°C in inert atmospheres (argon) .

- Light sensitivity : The dioxaborolane group is prone to photodegradation; use amber glassware.

- Humidity control : Hydrolysis of the dioxaborolane ring is minimized at <30% relative humidity. Stability tests via accelerated aging (40°C/75% RH for 6 months) confirm <5% degradation .

Advanced Question: How can kinetic studies elucidate the compound’s role as a boron carrier in neutron capture therapy?

Methodological Answer:

The compound’s boron-rich structure makes it a candidate for boron neutron capture therapy (BNCT) . Key steps:

- Neutron absorption cross-section : Calculate using Monte Carlo simulations (e.g., Geant4 toolkit) to optimize boron-10 content.

- Biodistribution assays : Radiolabel the compound with ¹⁸F for PET imaging to track tumor uptake vs. healthy tissue .

- In vitro cytotoxicity : Compare IC₅₀ values with clinical agents like BPA (boronophenylalanine) to assess therapeutic windows .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye irritation (Category 2 hazards) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., DMF).

- Spill management : Neutralize with sand or vermiculite, then dispose as hazardous waste .

Advanced Question: How can machine learning models predict novel derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Data curation : Compile datasets of piperazine-boronate analogs with ADME parameters (e.g., logP, plasma protein binding).

- Feature engineering : Highlight molecular descriptors like topological polar surface area (TPSA) and rotatable bond count.

- Model training : Use random forest or neural networks to prioritize derivatives with optimal bioavailability (e.g., CNS penetration) . Validate predictions via in vitro Caco-2 permeability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.